Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Physical Chemistry Fragrance Formulation Volatility Control

Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate (CAS 93981-49-8) is a defined Schiff base condensation product of methyl anthranilate and 1,2-dimethylcyclohex-3-ene-1-carbaldehyde. It belongs to the class of alkyl cyclohexenyl methyl anthranilate Schiff bases widely used as fragrance ingredients, but is distinguished from the more common mixed-isomer products (CAS 68738-99-8, 68845-02-3) by its single defined 1,2-dimethyl substitution pattern on the cyclohexenyl ring.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 93981-49-8
Cat. No. B12692684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
CAS93981-49-8
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C17H21NO2/c1-13-8-6-7-11-17(13,2)12-18-15-10-5-4-9-14(15)16(19)20-3/h4-6,8-10,12-13H,7,11H2,1-3H3
InChIKeyQVJHBJZLOUPGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate (CAS 93981-49-8): Procurement-Grade Isomer Identity and Sourcing Baseline


Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate (CAS 93981-49-8) is a defined Schiff base condensation product of methyl anthranilate and 1,2-dimethylcyclohex-3-ene-1-carbaldehyde . It belongs to the class of alkyl cyclohexenyl methyl anthranilate Schiff bases widely used as fragrance ingredients, but is distinguished from the more common mixed-isomer products (CAS 68738-99-8, 68845-02-3) by its single defined 1,2-dimethyl substitution pattern on the cyclohexenyl ring [1]. The compound is listed under EINECS 301-135-0 and is supplied as a research chemical or fragrance intermediate with a molecular formula of C17H21NO2 and a molecular weight of 271.35 g/mol .

Why Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate (CAS 93981-49-8) Cannot Be Replaced by Mixed-Isomer Schiff Bases


Commercial methyl anthranilate Schiff bases are overwhelmingly supplied as unresolved mixtures of 2,4- and 3,5-dimethylcyclohex-3-en-1-yl isomers (e.g., CAS 68738-99-8, marketed as Vertosine or Ligantraal) . These mixtures introduce batch-to-batch variability in olfactory character, physical constants, and hydrolysis kinetics that are unacceptable in controlled fragrance compounding, structure-activity relationship (SAR) studies, or analytical reference applications. The defined 1,2-dimethyl isomer (CAS 93981-49-8) provides a single molecular entity with predictable and reproducible physicochemical properties, thereby eliminating the confounding effects of isomeric heterogeneity .

Quantitative Differentiation Evidence for Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate (CAS 93981-49-8) vs In-Class Alternatives


Boiling Point Reduction Relative to Mixed-Isomer Schiff Base Products

The defined 1,2-dimethyl isomer (CAS 93981-49-8) exhibits a computed boiling point of 396.25°C at 760 mmHg, notably lower than the 404.6°C computed for the mixed 2,4-/3,5-dimethyl isomer product (CAS 68845-02-3) . This 8.4°C reduction in boiling point, arising from the different steric and electronic environment of the substituents on the cyclohexenyl ring, translates to higher relative volatility and a different evaporation curve in fragrance applications .

Physical Chemistry Fragrance Formulation Volatility Control

Density Difference Providing Isomeric Fingerprint for QC Authentication

The computed density of CAS 93981-49-8 is 1.042 g/cm³, while the mixed-isomer commercial product (CAS 68738-99-8, Vertosine) has a reported specific gravity range of 1.074–1.084 at 25°C . The approximately 0.032–0.042 g/cm³ lower density of the 1,2-dimethyl isomer is consistent with its distinct molecular shape and packing efficiency. This difference provides a rapid, non-destructive quality control parameter to confirm isomeric identity upon receipt .

Quality Control Isomer Identification Raw Material Authentication

Differentiated Olfactory Profile: Freshness and Sparkle vs. Green Floral-Aldehydic

The olfactory character of the target compound is linked to its aldehyde precursor, 1,2-dimethylcyclohex-3-ene-1-carbaldehyde (Vertoliff, IFF), which is described as adding 'freshness and sparkle' to fragrances [1]. In stark contrast, the 2,4-dimethyl isomer (Vertosine, Symrise) is consistently described as 'intense green, floral-aldehydic, reminiscent of broom (genet)' . The difference in the position of the methyl substituents on the cyclohexenyl ring fundamentally alters the odor profile from 'fresh, sparkling' to 'heavy green, floral', guiding perfumers and formulators to select the appropriate isomer for specific fragrance accords without trial-and-error blending of mixtures.

Perfumery Fragrance Ingredient Selection Olfactive Family Mapping

Flash Point as a Safety and Regulatory Differentiation Parameter

The flash point of the target compound is calculated as 159.3°C (predicted), while the mixed-isomer commercial product (Vertosine) is reported with a flash point of approximately 201°F (94°C) . This 65°C higher flash point for the pure 1,2-dimethyl isomer places it in a significantly higher flash-point class (combustible liquid class IIIB vs. flammable liquid class IIIA), directly affecting storage category, transport labeling, and insurance costs . Note: The flash point of the mixed-isomer product is experimentally measured, whereas the target compound value is predicted; experimental verification is recommended before making final safety determinations.

Safety Data Transport Compliance Formulation Safety

Optimal Utilization Scenarios for Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate (CAS 93981-49-8) Based on Confirmable Evidence


Analytical Reference Standard for Isomeric Purity Verification in Fragrance QC

CAS 93981-49-8 serves as a certified single-isomer reference material for HPLC, GC-MS, or NMR authentication of mixed-isomer Schiff base batches. Its distinct density (1.042 g/cm³) and boiling point (396.25°C) serve as orthogonal identification markers to detect adulteration with the cheaper 2,4-/3,5-dimethyl isomer mixture .

Fresh, Sparkling Top-Note Accords in High-End Perfumery

When the creative brief demands a sheer, luminous, and effervescent opening note, the 1,2-dimethyl isomer (or its precursor aldehyde Vertoliff) should be specified based on its characterized olfactive family. The higher volatility implied by the lower boiling point supports a rapid, non-cloying initial evaporation profile [1].

SAR Studies on Olfactory Receptor Binding of Cyclohexenyl Schiff Bases

The defined 1,2-dimethyl substitution pattern provides a critical molecular probe for structure-activity relationship studies. Using the pure isomer eliminates the confounding interaction of multiple isomers present in commercial-grade products (e.g., CAS 68738-99-8), enabling unambiguous correlation of receptor activation with substituent position [2].

Controlled-Release Profragrance Systems with Tailored Hydrolysis Kinetics

The distinct steric environment of the 1,2-dimethyl isomer is expected to alter the hydrolysis rate of the Schiff base relative to the 2,4-dimethyl analog. Researchers developing triggered-release fragrance delivery vehicles can leverage the pure isomer to achieve predictable, tunable odorant release profiles in functional perfumery applications [2].

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